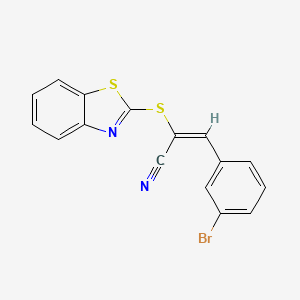
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile, also known as BBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBTA is a heterocyclic compound that contains both a benzothiazole and a phenyl group. It has been found to have potential applications in various fields, including material science, organic electronics, and biomedical research.
作用机制
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. This compound has also been found to disrupt bacterial cell membranes, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in cell survival pathways, leading to cell death.
In bacterial cells, this compound has been found to disrupt the cell membrane, leading to bacterial cell death. This compound has also been found to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile in lab experiments is its unique properties, which make it a useful building block for the synthesis of new organic semiconductors and other materials. This compound also exhibits potential anticancer and antibacterial properties, making it a potential candidate for the development of new cancer therapies and antibiotics.
One limitation of using this compound in lab experiments is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research involving 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile. One direction is the development of new organic semiconductors and electronic devices using this compound as a building block. Another direction is the development of new cancer therapies and antibiotics using this compound's anticancer and antibacterial properties.
Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields, such as material science and nanotechnology. Additionally, research is needed to optimize the synthesis process of this compound to make it more efficient and cost-effective.
合成方法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile can be achieved through a multi-step reaction process. One common method involves the reaction of 2-aminothiophenol with 3-bromobenzaldehyde to form the intermediate compound 2-(3-bromobenzylideneamino)thiophenol. This intermediate is then reacted with malononitrile in the presence of a base to form the final product this compound.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-3-(3-bromophenyl)acrylonitrile has been found to have potential applications in various fields of scientific research. In material science, this compound has been used as a building block for the synthesis of new organic semiconductors, which have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In biomedical research, this compound has been found to exhibit anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(3-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2S2/c17-12-5-3-4-11(8-12)9-13(10-18)20-16-19-14-6-1-2-7-15(14)21-16/h1-9H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFRBTXLAEIAB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5265635.png)
![ethyl (2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5265642.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5265645.png)
![3-biphenyl-4-yl-5-(1,4-dioxan-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5265653.png)

![N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5265661.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5265675.png)
![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![methyl 2-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)
